(3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Descripción general

Descripción

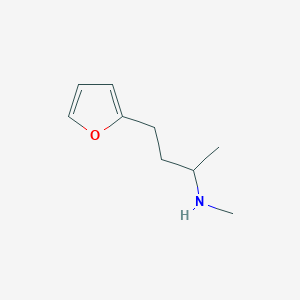

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is an organic compound with the molecular formula C₈H₁₃NO It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a propyl chain that is further substituted with a methylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available furan-2-carboxaldehyde.

Grignard Reaction: The furan-2-carboxaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-furan-2-yl-1-methyl-propan-1-ol.

Amination: The resulting alcohol is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Produces furan-2-carboxylic acid or related ketones.

Reduction: Yields tetrahydrofuran derivatives.

Substitution: Forms various substituted amines or amides.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Synthesis

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine serves as a valuable building block in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse functional group modifications. For instance, it can be used to synthesize N,N,N-trifurylalkylperhydro-1,3,5-triazines through reductive alkylation reactions with formaldehyde .

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| N,N,N-Trifurylalkyldiamines | Used in the formation of complex organic compounds . |

| Pharmaceutical Intermediates | Acts as an intermediate in the synthesis of bioactive compounds . |

Pharmaceutical Research

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. Research indicates that compounds related to this structure exhibit antiviral activity against various viruses, including Venezuelan equine encephalitis virus (VEEV). The modifications of the furan ring have shown promise in enhancing antiviral efficacy .

Case Study: Antiviral Efficacy

In a study assessing the antiviral activity of furan derivatives, this compound was part of a series that demonstrated significant inhibition of viral replication at concentrations as low as 10 μM .

Neuropharmacology

Potential Neuroprotective Effects

There is emerging interest in the neuropharmacological applications of this compound. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases.

Research Findings

Studies suggest that modifications to the furan moiety can enhance the compound's interaction with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease.

Agrochemical Development

Pesticide Formulation

The compound has also been explored for use in agrochemicals, particularly as a component in pesticide formulations. Its structural properties allow for effective binding to biological targets in pests, leading to enhanced efficacy.

Table 2: Agrochemical Applications

Mecanismo De Acción

The mechanism of action of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(3-Furan-2-yl-1-methyl-propyl)-amine: Lacks the additional methyl group on the amine.

(3-Furan-2-yl-1-propyl)-methyl-amine: Has a different substitution pattern on the propyl chain.

(2-Furan-2-yl-1-methyl-propyl)-methyl-amine: The furan ring is attached at a different position.

Uniqueness

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Actividad Biológica

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, with the molecular formula C₈H₁₃NO, is an organic compound featuring a furan ring and a methylamine group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

- Chemical Formula : C₈H₁₃NO

- Molecular Weight : 153.20 g/mol

- Boiling Point : Approximately 115 °C

The compound's structure includes a furan ring, which enhances its reactivity and biological activity through π-π interactions with proteins and hydrogen bonding capabilities due to the amine group.

Chemical Reactions

This compound can undergo:

- Oxidation : Producing furan derivatives or related ketones.

- Reduction : Converting the furan ring to tetrahydrofuran.

- Substitution : The amine group can participate in nucleophilic substitutions, forming various substituted amines or amides.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

Studies have explored the anticancer activity of this compound, particularly its effects on tumor cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. The proposed mechanism includes modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies highlight the compound's efficacy:

- Study on Bacterial Inhibition : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cancer Cell Line Testing : In vitro tests on human colorectal cancer cells revealed a 50% inhibition of cell growth at a concentration of 25 µM after 48 hours of treatment.

The biological activity is attributed to:

- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues in proteins, influencing their activity.

- π-π Interactions : The furan ring facilitates interactions with aromatic amino acids, potentially altering enzyme functions and receptor activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activities |

|---|---|---|

| (3-Furan-2-yl-1-methyl-propyl)-amine | Lacks methyl substitution | Antimicrobial |

| (3-Furan-2-yl-propyl)-methyl-amine | Different propyl substitution | Anticancer |

| (2-Furan-2-yl-methyl-propyl)-amine | Different furan position | Lesser bioactivity |

The unique substitution pattern of this compound contributes to its distinct biological properties compared to similar compounds.

Propiedades

IUPAC Name |

4-(furan-2-yl)-N-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFXMPUDFGFLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CO1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378162 | |

| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-37-9 | |

| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.